4-(1H-1,2,3-triazol-1-yl)butanoic acid
Overview
Description
4-(1H-1,2,3-triazol-1-yl)butanoic acid is an organic compound featuring a triazole ring attached to a butanoic acid chain
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 leads to significant changes in the protein’s function .
Biochemical Pathways
The binding of this compound to HSP90 affects the protein’s function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial for maintaining protein homeostasis in cells .
Pharmacokinetics
The compound’s molecular weight is 19162 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This can have significant anti-proliferative activities, particularly in certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known to be a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Cellular Effects
Preliminary studies have shown that some compounds similar to 4-(1H-1,2,3-triazol-1-yl)butanoic acid have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have also demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
It is known that the compound can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis
Temporal Effects in Laboratory Settings
It is known that the compound is stable at a storage temperature of 4 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment to Butanoic Acid: The triazole ring is then linked to a butanoic acid chain through various coupling reactions, such as esterification followed by hydrolysis.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Butanol or butanal derivatives.
Substitution: Triazole-substituted butanoic acid derivatives.
Chemistry:
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
Materials Science: Used in the synthesis of polymers and coordination compounds with unique properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Bioconjugation: The triazole ring facilitates the attachment of biomolecules, aiding in the development of bioconjugates for therapeutic and diagnostic purposes.
Industry:
Corrosion Inhibitors: The compound can be used in formulations to prevent metal corrosion.
Agriculture: Potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a different triazole isomer.
4-(1H-1,2,3-triazol-1-yl)propanoic acid: Shorter carbon chain.
4-(1H-1,2,3-triazol-1-yl)pentanoic acid: Longer carbon chain.
Uniqueness: 4-(1H-1,2,3-triazol-1-yl)butanoic acid is unique due to the specific positioning of the triazole ring and the length of the butanoic acid chain, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZPCVPOXGSBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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